Cas no 325989-34-2 (4-methyl-3-nitro-N'-(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidenebenzohydrazide)

4-methyl-3-nitro-N'-(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidenebenzohydrazide 化学的及び物理的性質
名前と識別子
-
- <br>3-nitro-N'-{5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-methylbenzohydr azide
- 4-methyl-3-nitro-N'-(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidenebenzohydrazide
- 325989-34-2
- AG-690/11304356
- F1175-0545
- 4-Methyl-3-nitro-N'-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide
- (Z)-4-methyl-3-nitro-N'-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide
- N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-4-methyl-3-nitrobenzamide
- Z283727266
- 3-nitro-N'-{5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-methylbenzohydrazide
- 4-METHYL-3-NITRO-N'-(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)BENZOHYDRAZIDE
- SALOR-INT L365084-1EA
- AKOS000596064
- AKOS030688076
- AKOS001438669
-
- インチ: InChI=1S/C16H11N5O6/c1-8-2-3-9(6-13(8)21(26)27)15(22)19-18-14-11-7-10(20(24)25)4-5-12(11)17-16(14)23/h2-7,17,23H,1H3
- InChIKey: MWXGYHQJHOOTKM-UHFFFAOYSA-N
計算された属性
- 精确分子量: 369.07093309Da
- 同位素质量: 369.07093309Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 7
- 重原子数量: 27
- 回転可能化学結合数: 2
- 複雑さ: 632
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 169Ų
- XLogP3: 3.7
4-methyl-3-nitro-N'-(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidenebenzohydrazide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1175-0545-25mg |
4-methyl-3-nitro-N'-[(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide |
325989-34-2 | 90%+ | 25mg |
$109.0 | 2023-08-20 | |
Life Chemicals | F1175-0545-50mg |
4-methyl-3-nitro-N'-[(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide |
325989-34-2 | 90%+ | 50mg |
$160.0 | 2023-08-20 | |
Life Chemicals | F1175-0545-3mg |
4-methyl-3-nitro-N'-[(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide |
325989-34-2 | 90%+ | 3mg |
$63.0 | 2023-08-20 | |
Life Chemicals | F1175-0545-15mg |
4-methyl-3-nitro-N'-[(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide |
325989-34-2 | 90%+ | 15mg |
$89.0 | 2023-08-20 | |
Life Chemicals | F1175-0545-10μmol |
4-methyl-3-nitro-N'-[(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide |
325989-34-2 | 90%+ | 10μmol |
$69.0 | 2023-08-20 | |
Life Chemicals | F1175-0545-2μmol |
4-methyl-3-nitro-N'-[(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide |
325989-34-2 | 90%+ | 2μmol |
$57.0 | 2023-08-20 | |
Life Chemicals | F1175-0545-40mg |
4-methyl-3-nitro-N'-[(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide |
325989-34-2 | 90%+ | 40mg |
$140.0 | 2023-08-20 | |
Life Chemicals | F1175-0545-20μmol |
4-methyl-3-nitro-N'-[(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide |
325989-34-2 | 90%+ | 20μmol |
$79.0 | 2023-08-20 | |
Life Chemicals | F1175-0545-4mg |
4-methyl-3-nitro-N'-[(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide |
325989-34-2 | 90%+ | 4mg |
$66.0 | 2023-08-20 | |
Life Chemicals | F1175-0545-5mg |
4-methyl-3-nitro-N'-[(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide |
325989-34-2 | 90%+ | 5mg |
$69.0 | 2023-08-20 |
4-methyl-3-nitro-N'-(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidenebenzohydrazide 関連文献
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
4-methyl-3-nitro-N'-(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidenebenzohydrazideに関する追加情報
Comprehensive Overview of 4-methyl-3-nitro-N'-(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidenebenzohydrazide (CAS No. 325989-34-2)
4-methyl-3-nitro-N'-(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidenebenzohydrazide (CAS No. 325989-34-2) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique nitroindole and benzohydrazide moieties, exhibits intriguing chemical properties that make it a subject of ongoing research. Its molecular structure, featuring multiple nitro groups and a hydrazide linkage, contributes to its potential applications in drug discovery and advanced material synthesis.
In recent years, the scientific community has shown growing interest in nitroindole derivatives due to their diverse biological activities. The presence of the 5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene moiety in this compound suggests potential interactions with biological targets, such as enzymes or receptors. Researchers are particularly intrigued by its possible role in modulating cellular pathways, which could lead to the development of novel therapeutics for conditions like inflammation or metabolic disorders. The 4-methyl-3-nitrobenzohydrazide segment further enhances its molecular versatility, enabling precise modifications for tailored applications.
From a materials science perspective, CAS No. 325989-34-2 offers exciting possibilities. Its conjugated system and electron-withdrawing nitro groups make it a candidate for organic electronic devices, such as OLEDs or photovoltaic cells. The compound's ability to form stable complexes with metals also opens doors for catalytic applications. These attributes align with the current global focus on sustainable technologies and green chemistry, addressing the demand for eco-friendly alternatives in industrial processes.
The synthesis of 4-methyl-3-nitro-N'-(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidenebenzohydrazide involves multi-step organic reactions, requiring careful optimization to achieve high yields and purity. Key steps often include the condensation of 5-nitroisatin with 4-methyl-3-nitrobenzohydrazide, followed by purification through recrystallization or chromatography. Researchers emphasize the importance of controlling reaction conditions, such as temperature and solvent choice, to preserve the (3Z)-configuration of the final product. This precision is critical for maintaining the compound's desired properties and ensuring reproducibility in laboratory settings.
Analytical characterization of this compound typically employs advanced techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the molecular structure and provide insights into its conformational stability. The nitroindole core's planarity and the hydrazone linkage's rigidity contribute to the compound's overall molecular geometry, which influences its intermolecular interactions and packing in the solid state. Such detailed structural understanding is essential for predicting its behavior in various applications.
In the context of current scientific trends, CAS No. 325989-34-2 intersects with several hot topics in research. The compound's potential as a fluorescent probe aligns with the growing need for sensitive detection methods in biological imaging. Its electron-deficient character makes it relevant to studies on charge transfer complexes, a key area in developing next-generation electronic materials. Additionally, the pharmaceutical industry's continuous search for new heterocyclic scaffolds positions this compound as a valuable building block for drug design, particularly in targeting protein-protein interactions.
Safety and handling considerations for 4-methyl-3-nitro-N'-(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidenebenzohydrazide follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal conditions, proper personal protective equipment (PPE) including gloves and safety glasses is recommended when working with this material. Storage should be in a cool, dry environment, protected from light to maintain stability. These precautions reflect the broader scientific community's emphasis on responsible chemical management and workplace safety.
The commercial availability of CAS No. 325989-34-2 through specialty chemical suppliers has facilitated its adoption in research programs worldwide. Pricing and purity specifications vary depending on the intended application, with higher purity grades typically required for pharmaceutical development. The compound's relatively complex structure means that custom synthesis services often provide an alternative source for researchers needing specific quantities or modified derivatives. This accessibility supports the compound's growing role in diverse scientific investigations.
Future research directions for this compound may explore its structure-activity relationships in greater depth, particularly through computational modeling and high-throughput screening. The integration of machine learning approaches in molecular design could accelerate the discovery of optimized derivatives with enhanced properties. Furthermore, investigations into its environmental fate and biodegradability will become increasingly important as sustainability considerations gain prominence in chemical research and development. These evolving research avenues ensure that 325989-34-2 will remain relevant in scientific discourse for years to come.
325989-34-2 (4-methyl-3-nitro-N'-(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidenebenzohydrazide) Related Products
- 2172151-34-5(3-{(5-chlorofuran-2-yl)methylsulfanyl}propanoic acid)
- 1251388-28-9([1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine)
- 1245532-35-7(2-Methoxy-3,4-dimethylbenzamide)
- 704-23-4(5-fluoro-N,N-dimethylpyridine-3-carboxamide)
- 2091137-78-7(3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole)
- 2639444-23-6(4-(benzyloxy)carbonyl-5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-3-carboxylic acid)
- 338407-67-3(2-(3-{(2,4-Dichlorobenzyl)oxyimino}propanoyl)-N-methyl-1-hydrazinecarbothioamide)
- 220684-41-3((4E)-4-[1-(dimethylamino)ethylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one)
- 2091487-08-8(6-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid)
- 1805310-04-6(4-(Trifluoromethoxy)-2,3,6-trihydroxypyridine)




